1,3-Dimethyl-1H-pyrazole-5-carbaldehyde CAS number
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde CAS number
An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde
CAS Number: 25016-09-5
Abstract
This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (CAS No. 25016-09-5), a heterocyclic aldehyde of significant interest in synthetic chemistry. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] This document, designed for researchers, scientists, and drug development professionals, delves into the compound's physicochemical properties, spectroscopic profile, synthesis, and mechanistic underpinnings. Furthermore, it explores its applications as a versatile building block in the development of novel pharmaceutical and agrochemical agents, while also addressing critical safety and handling protocols.
Introduction to 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde
The Pyrazole Scaffold: A Cornerstone in Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide array of biological targets. This has led to the development of numerous blockbuster drugs for treating a range of diseases, from cancer to erectile dysfunction.[2] The substitution pattern on the pyrazole ring is crucial for modulating a compound's pharmacokinetic and pharmacodynamic properties, making intermediates like 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde invaluable tools for synthetic chemists.[1]
Compound Identity and Nomenclature
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Systematic Name: 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde
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Synonyms: 1,3-dimethyl-1H-pyrazole-5-carbaldehyde
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CAS Number: 25016-09-5
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Molecular Formula: C₆H₈N₂O
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Molecular Weight: 124.14 g/mol
Significance and Key Applications
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde is a key synthetic intermediate. Its aldehyde functional group provides a reactive handle for a multitude of chemical transformations, including oxidation, reduction, and condensation reactions.[4] This reactivity, combined with the inherent biological relevance of the dimethyl-pyrazole core, makes it a valuable precursor for:
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Pharmaceutical Development: Serving as a foundational component in the synthesis of novel therapeutic agents, particularly kinase inhibitors for oncology and anti-inflammatory compounds.[3][5]
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Agrochemical Formulation: Used in the creation of advanced pesticides and herbicides, leveraging the biological activity of the pyrazole scaffold to improve crop yields.[5][6]
Physicochemical Properties and Spectroscopic Data
Summary of Physicochemical Properties
The following table summarizes the key physical and chemical properties of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde.
| Property | Value | Source |
| CAS Number | 25016-09-5 | |
| Molecular Formula | C₆H₈N₂O | |
| Molecular Weight | 124.14 | |
| Appearance | Liquid or Solid | |
| Melting Point | 40-42 °C | |
| Boiling Point | 227.7 °C at 760 mmHg | |
| Flash Point | 91.5 °C | |
| SMILES String | O=CC1=CC(C)=NN1C | |
| InChI Key | JWYFGNVBKRJGTN-UHFFFAOYSA-N |
Spectroscopic Profile
Detailed characterization is essential to confirm the structure and purity of the synthesized compound. While specific spectra should be acquired for each batch, typical spectroscopic data are as follows:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (singlets), the aldehydic proton (singlet), and the proton on the pyrazole ring (singlet).
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¹³C NMR: The carbon NMR would show signals corresponding to the two methyl carbons, the three pyrazole ring carbons, and the carbonyl carbon of the aldehyde.
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Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]+ corresponding to the compound's molecular weight (124.14).
Synthesis and Mechanistic Insights
The synthesis of substituted pyrazole carbaldehydes is often achieved via the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich heterocyclic rings. A related isomer, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, is synthesized from 1,3-dimethyl-1H-pyrazol-5(4H)-one using a mixture of phosphoryl trichloride (POCl₃) and dimethylformamide (DMF), which is characteristic of this reaction type.[7]
Synthetic Workflow Diagram
The overall process from starting materials to the final, purified product can be visualized as follows:
Caption: General workflow for the synthesis and purification of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde.
Detailed Synthetic Protocol (Vilsmeier-Haack Approach)
This protocol is adapted from established procedures for the formylation of pyrazole systems.[7]
Materials:
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1,3-dimethyl-1H-pyrazol-5(4H)-one
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Phosphoryl trichloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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Sodium hydroxide solution
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Ethyl acetate
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Anhydrous sodium sulfate
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Ice water
Procedure:
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Vilsmeier Reagent Formation: In a well-ventilated fume hood, add phosphoryl trichloride (1.5 eq) dropwise to a stirred, ice-cooled solution of N,N-Dimethylformamide (3.0 eq). The addition should be slow to control the exothermic reaction. Stir the resulting mixture at 0-5 °C for 30 minutes.
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Addition of Substrate: Add 1,3-dimethyl-1H-pyrazol-5(4H)-one (1.0 eq) to the Vilsmeier reagent solution.
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Reaction: Remove the ice bath and heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching and Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice/cold water.
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Neutralization: Adjust the pH of the aqueous solution to ~7-8 by the slow addition of a sodium hydroxide solution.
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Extraction: Extract the resulting solution with ethyl acetate (3 x volume).
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Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde.
Reaction Mechanism: Vilsmeier-Haack Formylation
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (chloroiminium ion), which is then attacked by the electron-rich pyrazole ring.
Caption: Mechanistic pathway of the Vilsmeier-Haack formylation reaction.
Safety, Handling, and Storage
Hazard Identification
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde is classified as harmful and an irritant.
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GHS Pictogram: GHS07 (Harmful)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Recommended Handling Procedures
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Use in a well-ventilated area or under a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
Storage and Stability
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Recommended storage temperature is -20°C for long-term stability.
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Keep away from moisture.
Conclusion and Future Outlook
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde is a high-value chemical intermediate with a confirmed CAS number of 25016-09-5. Its strategic importance is rooted in the proven success of the pyrazole scaffold in drug discovery and agrochemical science. The synthetic accessibility of this compound, primarily through robust methods like the Vilsmeier-Haack reaction, ensures its continued use in research and development. As the demand for novel, structurally diverse bioactive molecules grows, the role of versatile building blocks like 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde is set to expand, paving the way for future innovations in human health and agriculture.
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1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde . National Center for Biotechnology Information (PMC). [Link]
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Exploring the Chemical Reactivity and Properties of 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates . Letters in Applied NanoBioScience. [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives . MDPI. [Link]
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1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | CAS 5744-56-9 . Molbase. [Link]
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